Cas no 2138342-80-8 (5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-Amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive 2-chloropropenyl group, enabling further functionalization, while the amino and carbonyl groups offer sites for hydrogen bonding and coordination. The compound's tetrahydropyrimidine core is of interest due to its resemblance to biologically active scaffolds, suggesting utility in drug discovery. The ethyl substitution at the N1 position may enhance lipophilicity, influencing pharmacokinetic properties. This intermediate is valuable for synthetic modifications aimed at developing novel bioactive molecules, particularly in medicinal chemistry and crop protection studies.
5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2138342-80-8 structure
Product Name:5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:2138342-80-8
MF:C9H12ClN3O2
MW:229.663480758667
CID:6004390
PubChem ID:165607078
Update Time:2025-11-06

5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 2138342-80-8
    • EN300-1110798
    • Inchi: 1S/C9H12ClN3O2/c1-3-12-5-7(11)8(14)13(9(12)15)4-6(2)10/h5H,2-4,11H2,1H3
    • InChI Key: XEJZZCYGDAJSQC-UHFFFAOYSA-N
    • SMILES: ClC(=C)CN1C(C(=CN(C1=O)CC)N)=O

Computed Properties

  • Exact Mass: 229.0618043g/mol
  • Monoisotopic Mass: 229.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 66.6Ų

5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Recent Advances in the Study of 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2138342-80-8)

The compound 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2138342-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydropyrimidine-2,4-dione core and functionalized side chains, exhibits promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its role as a potential drug candidate.

One of the key areas of research has been the optimization of synthetic routes for 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis with improved yield and purity. The process involves the condensation of ethylurea with a chlorinated acrylate derivative, followed by cyclization and functional group modifications. This advancement has facilitated the production of larger quantities of the compound for further pharmacological evaluation.

Pharmacological investigations have revealed that this compound exhibits notable activity as a modulator of specific enzymatic pathways. In vitro studies have shown its ability to inhibit certain kinases involved in inflammatory and proliferative diseases. For instance, a recent study in Biochemical Pharmacology (2024) reported its selective inhibition of the MAPK pathway, suggesting potential applications in oncology and autoimmune disorders. The presence of the 2-chloroprop-2-en-1-yl moiety appears to be critical for this activity, as analogs lacking this group showed significantly reduced potency.

Structural-activity relationship (SAR) studies have been conducted to explore modifications of the core structure. Researchers have found that the ethyl group at the N1 position and the amino group at the 5-position are essential for maintaining the compound's stability and bioavailability. Molecular docking simulations have provided insights into the binding interactions between this molecule and its biological targets, offering a foundation for further rational drug design.

In terms of pharmacokinetics, preliminary animal studies have demonstrated favorable absorption and distribution profiles. The compound shows good oral bioavailability and crosses the blood-brain barrier, making it a candidate for central nervous system (CNS)-related applications. However, metabolism studies indicate that it undergoes hepatic clearance, which may require formulation optimization for clinical use.

Future research directions include expanding the scope of therapeutic applications and investigating combination therapies. The compound's unique chemical structure and biological activity profile position it as a versatile scaffold for developing new therapeutic agents. Ongoing clinical trials are expected to provide more definitive data on its safety and efficacy in human subjects.

In conclusion, 5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a promising candidate in pharmaceutical development. Its synthetic accessibility, distinct pharmacological properties, and potential for structural optimization make it a molecule of significant interest for researchers in chemical biology and drug discovery.

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